2-Methyl-3-phenyl-1-propene, with the molecular formula C₁₀H₁₂ and a molecular weight of approximately 132.20 g/mol, is an unsaturated hydrocarbon. It features a phenyl group attached to a propene chain, making it part of the larger family of aromatic compounds. This compound is also known by several synonyms, including methallylbenzene and 2-methylallylbenzene .
As mentioned earlier, the specific mechanism of action of 2-Methyl-3-phenyl-1-propene in biological systems remains unclear due to limited research.
2-Methyl-3-phenyl-1-propene (2-M-3-P) is an organic compound found in various plants, including tomatoes (Solanum lycopersicum) and cannabis (Cannabis sativa) []. Scientific research into 2-M-3-P is ongoing, but here are some areas of exploration:
Researchers are interested in understanding the prevalence and biosynthesis of 2-M-3-P in plants. This involves isolating and identifying the compound from different plant sources and determining the biological pathways that lead to its production [].
Some studies have investigated the potential biological effects of 2-M-3-P. However, more research is needed to understand its specific properties and mechanisms of action [].
These reactions are significant in organic synthesis and industrial applications .
Several methods exist for synthesizing 2-methyl-3-phenyl-1-propene:
These methods highlight the versatility in producing this compound for research and industrial purposes .
2-Methyl-3-phenyl-1-propene finds applications in various fields:
Interaction studies involving 2-methyl-3-phenyl-1-propene typically focus on its reactivity with other chemical species. Understanding these interactions is crucial for predicting behavior in biological systems and industrial applications. For instance, studies on its electrophilic nature assist in determining how it might react with cellular components or other organic molecules .
Several compounds share structural characteristics with 2-methyl-3-phenyl-1-propene. Notable examples include:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Allylbenzene | C₉H₈ | A simple alkene with a phenyl group |
| 3-Methylstyrene | C₉H₁₀ | Similar structure but different methyl placement |
| 4-Methylstyrene | C₉H₁₀ | Similar to 3-methylstyrene but with para substitution |
What sets 2-methyl-3-phenyl-1-propene apart from these similar compounds is its specific double bond positioning and methyl substitution pattern, which influence its reactivity and potential applications significantly.
2-Methyl-3-phenyl-1-propene exists as a clear liquid at standard temperature and pressure conditions [1] [2]. The compound exhibits a colorless to pale yellow appearance, which is characteristic of many organic aromatic compounds [2]. The liquid nature of this compound at room temperature is consistent with its molecular weight of 132.2 g/mol and its structural characteristics as an unsaturated aromatic hydrocarbon [3] [4] [1].
The compound possesses a distinctive sweet, floral odor, which is attributed to the presence of both the phenyl group and the alkene functionality within its molecular structure [2]. This olfactory characteristic is typical of aromatic compounds containing both benzene rings and unsaturated aliphatic chains.
| Property | Value | Reference |
|---|---|---|
| Physical State at Room Temperature | Liquid | [1] |
| Appearance | Clear liquid | [2] |
| Color | Colorless to pale yellow | [2] |
| Odor | Sweet, floral odor | [2] |
The boiling point of 2-Methyl-3-phenyl-1-propene has been reported with variations across different sources, reflecting potential differences in measurement methods and sample purity. The most commonly reported value is 175.8°C at standard atmospheric pressure [5] [6] [7]. However, literature values show a range from 175.8°C to 179.6°C [3] [8] [5], with the upper end of this range being 179.6°C at 760 mmHg [8].
The melting point of 2-Methyl-3-phenyl-1-propene has not been definitively established in the available literature. Multiple sources indicate that specific melting point data is not readily available for this compound [8] [9]. This absence of melting point data is not uncommon for liquid organic compounds that may remain in liquid form at very low temperatures.
| Property | Value (°C) | Reference |
|---|---|---|
| Boiling Point | 175.8 | [5] [6] [7] |
| Boiling Point Range | 175.8 - 179.6 | [3] [8] [5] |
| Melting Point | Not available | Multiple sources |
The flash point of 2-Methyl-3-phenyl-1-propene is 53.7°C, which classifies this compound as a flammable liquid [8] [10] [9]. This relatively low flash point indicates that the compound can form ignitable vapor-air mixtures at temperatures well below its boiling point, requiring appropriate safety precautions during handling and storage.
| Property | Value (°C) | Reference |
|---|---|---|
| Flash Point | 53.7 | [8] [10] [9] |
The vapor pressure of 2-Methyl-3-phenyl-1-propene at 25°C is 1.26 mmHg [8] [10]. This moderate vapor pressure indicates that the compound exhibits measurable volatility at room temperature, which is consistent with its classification as a liquid with a relatively low boiling point. The vapor pressure value is important for understanding the compound's evaporation characteristics and potential environmental fate.
| Property | Value | Reference |
|---|---|---|
| Vapor Pressure at 25°C | 1.26 mmHg | [8] [10] |
The density of 2-Methyl-3-phenyl-1-propene at 25°C is 0.8821 g/cm³ [5] [6] [7]. Literature values show a narrow range from 0.88 to 0.8821 g/cm³ [8] [9], indicating good consistency among different sources. The specific gravity is reported as 0.88, confirming that the compound is less dense than water [8].
This density value is characteristic of aromatic hydrocarbons and is consistent with the compound's molecular structure, which contains both aromatic and aliphatic components. The relatively low density compared to water reflects the predominantly hydrocarbon nature of the molecule.
| Property | Value | Reference |
|---|---|---|
| Density at 25°C | 0.8821 g/cm³ | [5] [6] [7] |
| Density Range | 0.88 - 0.8821 g/cm³ | [8] [9] |
| Specific Gravity | 0.88 | [8] |
The refractive index of 2-Methyl-3-phenyl-1-propene is 1.506 [8] [11]. This optical property is measured at standard conditions and provides insight into the compound's molecular polarizability and electronic structure. The refractive index value is consistent with aromatic compounds containing both benzene rings and aliphatic chains.
| Property | Value | Reference |
|---|---|---|
| Refractive Index | 1.506 | [8] [11] |
2-Methyl-3-phenyl-1-propene exhibits limited solubility in water, being described as slightly soluble in aqueous solvents [4] [12]. This low water solubility is attributed to the compound's relatively non-polar nature [2], which results from the predominance of hydrocarbon character in its molecular structure. The presence of the phenyl group and the alkene functionality contributes to the compound's hydrophobic characteristics.
In contrast to its poor water solubility, 2-Methyl-3-phenyl-1-propene demonstrates excellent solubility in organic solvents [2] [13]. The compound is described as being easily soluble in organic solvents [13], which is consistent with its non-polar character and aromatic nature. This solubility pattern follows the general principle of "like dissolves like," where non-polar compounds dissolve readily in non-polar solvents.
The compound's solubility in organic solvents makes it suitable for use in various organic synthesis applications and as a potential solvent itself for other hydrophobic compounds.
| Property | Value | Reference |
|---|---|---|
| Water Solubility | Slightly soluble | [4] [12] |
| Organic Solvent Solubility | Easily soluble | [2] [13] |
| Polarity Character | Relatively non-polar | [2] |